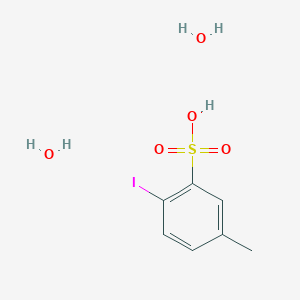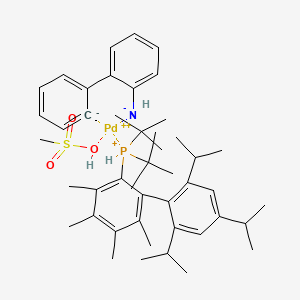
Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I), 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I), 99% is a compound with the molecular formula C21H24ClN2O3Re and a molecular weight of 574.091g/mol . It is used for experimental and research purposes .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H24N2.3CO.ClH.Re/c1-17 (2,3)13-7-9-19-15 (11-13)16-12-14 (8-10-20-16)18 (4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1; . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, chlorine, and rhenium atoms in the compound. Chemical Reactions Analysis
While specific chemical reactions involving Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I), 99% are not available, it’s known that this compound is used as a catalyst for the reduction of carbon dioxide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 574.091g/mol and a complexity of 422 . It has 5 H-Bond acceptors and 28 heavy atom count . The topological polar surface area is 28.8A^2 .Wissenschaftliche Forschungsanwendungen
Catalysis in Carbon Dioxide Reduction
This compound serves as a catalyst for the reduction of carbon dioxide, which is a critical reaction in the field of sustainable chemistry. The ability to convert CO2 into useful chemicals presents a promising approach to mitigate the greenhouse effect and utilize CO2 as a carbon source .
Molecular Electronics
Due to its unique electronic properties, this rhenium complex can be used in the development of molecular electronics. It can function as a component in molecular diodes or transistors, which are essential for the advancement of nanoscale electronic devices .
Photovoltaic Applications
The compound’s photophysical properties make it suitable for use in photovoltaic devices. It can act as a photosensitizer, absorbing sunlight and converting it into electrical energy, which is a key process in solar cells .
Chemical Sensing
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) can be employed in chemical sensors due to its ability to interact with various molecules and ions, changing its optical or electrical properties in response to the presence of specific analytes .
Medicinal Chemistry
In medicinal chemistry, this compound may be explored for its potential biological activities. Its structural features allow for interaction with biological targets, which could lead to the development of new pharmaceuticals .
Supramolecular Chemistry
The compound’s structure is conducive to forming supramolecular assemblies. These structures are of interest for creating complex systems that mimic biological processes and can be used in the design of new materials .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZHMBAFXROBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O3Re |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

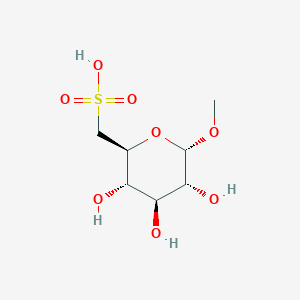
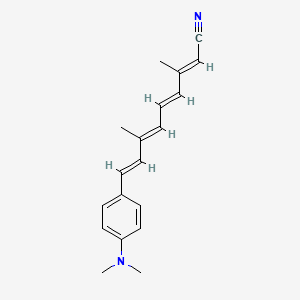
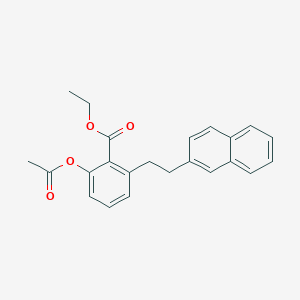

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
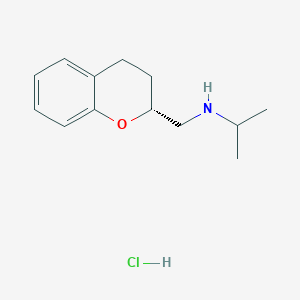
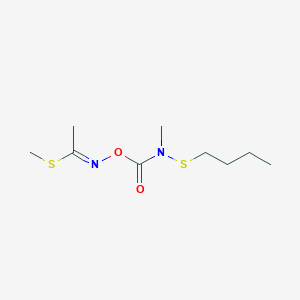
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

